molecular formula C12H10F6O B8394700 1-[3,5-Bis(trifluoromethyl)phenyl]-3-butene-1-ol

1-[3,5-Bis(trifluoromethyl)phenyl]-3-butene-1-ol

Cat. No.: B8394700
M. Wt: 284.20 g/mol
InChI Key: NIOICONKKMTWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-butene-1-ol is a useful research compound. Its molecular formula is C12H10F6O and its molecular weight is 284.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F6O

Molecular Weight

284.20 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]but-3-en-1-ol

InChI

InChI=1S/C12H10F6O/c1-2-3-10(19)7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h2,4-6,10,19H,1,3H2

InChI Key

NIOICONKKMTWQU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-bis(trifluoromethyl)benzaldehyde (10 g, 41 mmol) in THF (100 mL) was drop wise added allylmagnesium bromide (50 mL, 1 M in THF, 50 mmol) at −40° C. The reaction mixture was stirred at room temperature for 5 h and then poured into saturated aqueous NH4Cl solution and extracted with EtOAc (2×100 mL). The organic layers were dried over anhydrous Na2SO4 and then concentrated in high vacuum. The residue was purified by silica gel chromatography (PE/EtOAc=5/1 to 2/1) to give the title compound (800 mg, yield: 7%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
7%

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